REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=[NH:16])[C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:6]=1Br)[CH3:2].[NH2:19]N>C(O)CCC>[CH2:1]([N:3]([CH2:17][CH3:18])[C:4]1[C:5]2[C:6](=[CH:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=2)[NH:19][N:16]=1)[CH3:2]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)N(C(C1=C(C=CC(=C1)C(F)(F)F)Br)=N)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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A mixture of 5.0 g
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Type
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CUSTOM
|
Details
|
Evaporating the solution
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Type
|
ADDITION
|
Details
|
treating the residue with ether
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Type
|
FILTRATION
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Details
|
filtering
|
Name
|
|
Type
|
product
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Smiles
|
C(C)N(C1=NNC2=CC=C(C=C12)C(F)(F)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |